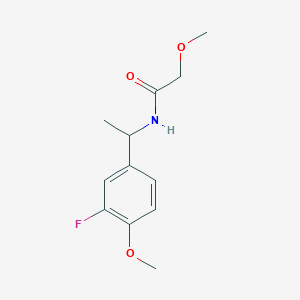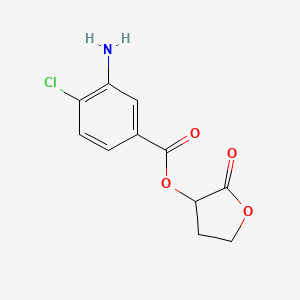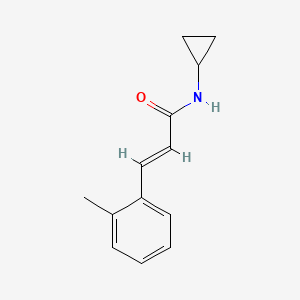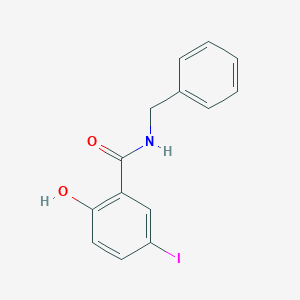![molecular formula C18H18O6 B14901868 3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two ethoxy groups and two carboxylic acid groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex biphenyl derivatives.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring with an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the carboxylic acid groups onto the biphenyl core.
Industrial Production Methods
Industrial production of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the biphenyl core.
Scientific Research Applications
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dimethyl ester: Similar structure but with ester groups instead of carboxylic acid groups.
Uniqueness
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both ethoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(4-carboxy-3-ethoxyphenyl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C18H18O6/c1-3-23-15-9-11(5-7-13(15)17(19)20)12-6-8-14(18(21)22)16(10-12)24-4-2/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
JUEVTAXHRVILRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


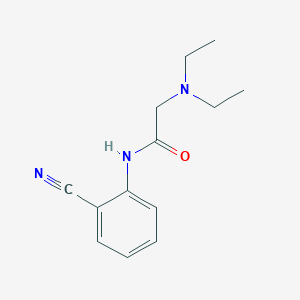
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
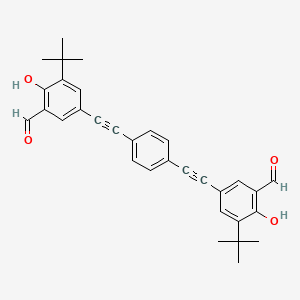
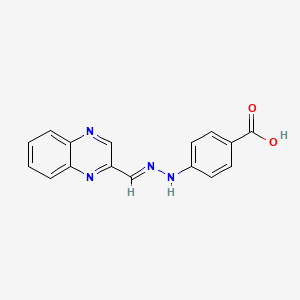
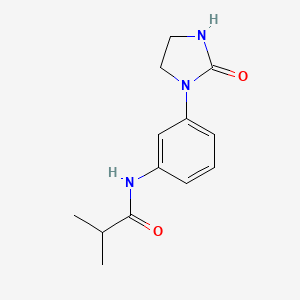
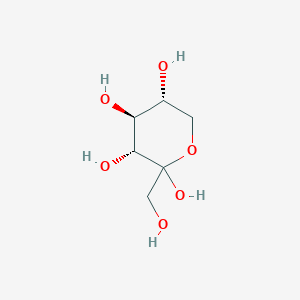
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
